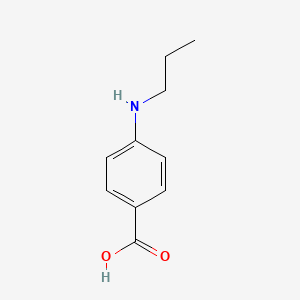

4-(Propylamino)benzoic acid

Vue d'ensemble

Description

4-(Propylamino)benzoic acid is a chemical compound that is structurally related to benzoic acid, with a propylamino group attached to the benzene ring. This compound is part of a broader class of compounds known as aniline derivatives, where aniline or its derivatives are bonded to a benzoic acid moiety. The compound's relevance spans across various fields, including organic synthesis, medicinal chemistry, and material science due to its potential applications in drug development, dye manufacturing, and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related compounds, such as 4-(N-phenylamino)benzoic acid, has been reported in the literature. For instance, the synthesis of N-phenylamino benzoic acid was achieved by esterification of p-aminobenzoic acid followed by acetylation and a subsequent reduction and hydrolysis step to yield the final product . Although the synthesis of 4-(propylamino)benzoic acid is not explicitly detailed in the provided papers, similar synthetic strategies could be employed, such as starting with p-aminobenzoic acid and introducing the propylamino group through a suitable amine coupling reaction.

Molecular Structure Analysis

The molecular structure of azo-benzoic acid derivatives has been characterized using various spectroscopic techniques, including NMR, UV-VIS, and IR spectroscopy . These techniques can also be applied to analyze the structure of 4-(propylamino)benzoic acid. Additionally, computational methods like density functional theory (DFT) can be used to optimize molecular structures and geometries, which would be relevant for understanding the electronic properties of the compound .

Chemical Reactions Analysis

The chemical behavior of 4-(propylamino)benzoic acid can be inferred from related compounds. For example, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism, which are dependent on solvent composition and pH . Similarly, 4-(propylamino)benzoic acid may undergo protonation or deprotonation reactions depending on the pH of the environment, and it could participate in reactions typical of aniline derivatives, such as diazotization or electrophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(propylamino)benzoic acid can be deduced from studies on similar compounds. For instance, the solvatomorphism and polymorphism of 4-phenylamino-benzoic acids have been investigated, revealing insights into their crystal structures and thermal properties . These findings suggest that 4-(propylamino)benzoic acid may also exhibit polymorphism and solvatomorphism, which could affect its solubility, melting point, and stability. The ionization constants of related Mannich bases indicate that such compounds can be protonated at physiological pH, which is relevant for their biological activity .

Applications De Recherche Scientifique

- Summary of the Application: 4-(Propylamino)benzoic acid is used in the design and synthesis of benzoate compounds for use as local anesthetics . Local anesthetics act on nerve endings and nerve trunks to reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness . This makes them useful for local surgery and treatment .

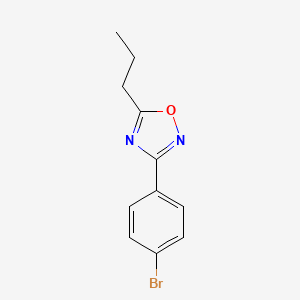

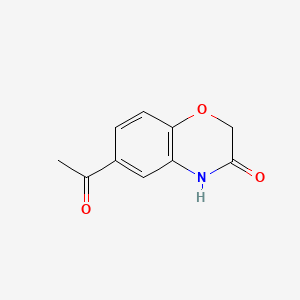

- Methods of Application or Experimental Procedures: The synthesis of the new target compounds involved three steps: alkylation, esterification, and alkylation . The first alkylation step used 4-(propylamino)benzoic acid .

- Results or Outcomes: The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests . The results showed that some of the compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .

Safety And Hazards

“4-(Propylamino)benzoic acid” may cause skin irritation, serious eye damage, and damage to organs (such as lungs) through prolonged or repeated exposure if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

Propriétés

IUPAC Name |

4-(propylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPWLARXKLUGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394942 | |

| Record name | 4-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Propylamino)benzoic acid | |

CAS RN |

73686-77-8 | |

| Record name | 4-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)

![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)

![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)